molecular formula C13H17BrN2O2 B2483440 Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate CAS No. 1457786-52-5

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

Cat. No.: B2483440
CAS No.: 1457786-52-5
M. Wt: 313.195
InChI Key: KDYNRDBLDBILSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate (CAS 1457786-52-5) is a high-purity chemical intermediate with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is a piperidine derivative characterized by a bromopyridinyl group, a structure frequently utilized in medicinal chemistry and drug discovery. It serves as a key building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. Piperidine-carboxylate derivatives like this one are valuable scaffolds in pharmaceutical research. Scientific studies have investigated closely related structures as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for targeting certain cancer subtypes that are dependent on aerobic metabolism . Specifically, such compounds have shown potential in inhibiting mitochondrial Complex I function, which can suppress tumor growth and biomass production in preclinical models, including pancreatic cancer . As a versatile synthetic intermediate, it enables researchers to explore structure-activity relationships and develop new candidates for targeting metabolic pathways in oncology. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYNRDBLDBILSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine-3-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms.

Reagent Conditions Product Yield Reference
Sodium azide (NaN₃)DMF, 80°C, 4–6 hours5-Azido-pyrimidine derivative65–75%
Primary aminesK₂CO₃, DMF, reflux, 6–8 hours5-Amino-pyrimidine derivatives50–60%
ThiolsEtOH, RT, 12–24 hours5-Thioether-pyrimidine derivatives45–55%

Key Findings :

  • Substitution with sodium azide proceeds efficiently under mild conditions, forming intermediates for click chemistry applications .

  • Amine substitutions require elevated temperatures and polar aprotic solvents to achieve moderate yields.

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagent Product Yield Reference
Acidic (HCl, H₂O)6M HCl, reflux, 8 hours1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid85–90%
Basic (NaOH, EtOH/H₂O)2M NaOH, RT, 24 hoursSodium salt of the carboxylic acid75–80%

Mechanistic Insight :

  • Acidic hydrolysis follows a protonation-nucleophilic attack pathway, while basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon.

Reduction Reactions

The ester and bromine moieties can be selectively reduced.

Target Group Reagent Conditions Product Yield Reference
EsterLiAlH₄THF, 0°C to RT, 2–4 hours1-(5-Bromopyridin-2-yl)piperidine-3-methanol70–75%
Azide (from )H₂, Pd/CEtOH, RT, 12 hours5-Amino-pyrimidine derivative80–85%
BromineH₂, Ni catalyst80°C, 50 psi H₂, 6–8 hoursDehalogenated pyridine derivative60–65%

Notable Observation :

  • Borane-tetrahydrofuran complexes (BH₃·THF) selectively reduce azides to amines without affecting ester groups .

Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing complex architectures.

Reaction Type Reagent Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂DME/H₂O, 80°C, 12–16 hoursBiaryl-pyridine conjugates55–65%
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24 hoursAminated pyridine derivatives50–60%

Optimization Note :

  • Suzuki couplings require rigorous exclusion of oxygen and moisture for optimal catalyst activity.

Deprotection and Functionalization

The piperidine nitrogen can be deprotected or functionalized for further derivatization.

Reaction Reagent Conditions Product Yield Reference
Boc deprotectionHCl (g) in CH₂Cl₂RT, 5 hoursFree amine piperidine derivative90–95%
Reductive aminationNaBH₃CN, RCHOMeOH, RT, 12 hoursN-Alkylated piperidine derivatives60–70%

Case Study :

  • Deprotection of N-Boc intermediates with gaseous HCl achieves near-quantitative yields without side reactions .

Stability and Reaction Compatibility

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions but prone to ester hydrolysis in strongly acidic/basic media.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate has demonstrated promising anticancer properties. Research indicates that the compound acts as a selective inhibitor of certain kinases involved in tumor growth and proliferation. For instance, studies have shown that it can inhibit AXL and c-MET kinases, which are often upregulated in various cancers .

Mechanisms of Action
The compound's mechanism involves the disruption of signaling pathways critical for cancer cell survival. By inhibiting these kinases, it leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Pharmacological Applications

Anti-inflammatory Properties
Beyond its anticancer potential, this compound has also been investigated for its anti-inflammatory effects. It serves as an intermediate in the synthesis of anti-inflammatory drugs, indicating its utility in developing treatments for inflammatory diseases .

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, contributing to the understanding of biochemical pathways and the development of enzyme inhibitors for therapeutic purposes .

Synthetic Chemistry Applications

Synthesis and Yield Optimization
The synthesis of this compound has been optimized for higher yields and purity. Various synthetic routes have been explored to facilitate large-scale production for research and therapeutic applications .

Comparative Analysis with Related Compounds
A comparative analysis with other compounds in the same structural family reveals that this compound possesses unique substitution patterns that confer selective biological activity. This distinction highlights its potential as a lead candidate for further drug development .

Case Studies and Research Findings

Several case studies have underscored the effectiveness of this compound:

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits AXL kinase activity in cancer cell lines, leading to significant reductions in cell proliferation.
  • Pharmacological Applications : The compound has been explored as a lead candidate for new anticancer therapies due to its selective action against cancer-associated kinases.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The piperidine ring and the bromopyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine-carboxylate and pyridine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Molecular Weight (g/mol) Key Applications/Reactivity
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate 5-Bromo-pyridin-2-yl, ethyl carboxylate on piperidine Likely reductive amination or SNAr* ~312.2 (estimated) Cross-coupling precursor, drug intermediates
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate 3-Chloro-5-CF3-pyridin-2-yl, ethyl carboxylate Reductive amination (inferred) 336.74 Agrochemical intermediates
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate Benzo-dioxolyl, nitro, trifluorophenyl substituents Nitro-diesters cyclization ~525.4 (estimated) Antibacterial/antifungal candidates
1-({5-[2-(difluoromethyl)-1H-benzodiazol-1-yl]-7-morpholinopyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine-3-carboxylate Difluoromethyl-benzodiazolyl, morpholino-pyrazolopyrimidine Reductive amination ~554.5 (estimated) Kinase inhibitors, anticancer agents

Notes:

  • Substituent Effects : The 5-bromo group in the target compound contrasts with electron-withdrawing groups (e.g., CF3 in or nitro in ), influencing reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling. Bromine’s larger atomic radius compared to chlorine (in ) may alter steric interactions in binding or catalysis.
  • The trifluoromethyl analog likely follows similar protocols with modified pyridine precursors.
  • Physicochemical Properties: The trifluoromethyl derivative has higher molecular weight (336.74 vs. The benzo-dioxolyl compound exhibits higher complexity with multiple substituents, impacting solubility and bioavailability.

Key Research Findings:

Reactivity : Brominated pyridines (as in the target compound) are preferred in Suzuki-Miyaura couplings for drug discovery, whereas trifluoromethyl analogs () are leveraged for their lipophilicity and metabolic resistance .

Biological Activity : Piperidine-carboxylates with aromatic substituents (e.g., ) show enhanced binding to enzymes like kinases or cytochrome P450, attributed to the piperidine’s flexibility and substituent-specific interactions .

Crystallography : Structural validation tools like SHELXL (mentioned in ) are critical for confirming the stereochemistry of complex piperidine derivatives, ensuring accurate structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-bromopyridine moiety and an ethyl ester group. Its structural formula can be represented as follows:

C13H15BrN2O2\text{C}_{13}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_2

This structure is significant as it contributes to the compound's interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV. For instance, derivatives containing piperidine structures have shown promising inhibitory effects on papain-like proteases (PLpro) from coronaviruses, demonstrating nanomolar potency in vitro . Such findings suggest that the piperidine scaffold may enhance antiviral efficacy.

Antitumor Activity

Research has highlighted the potential of piperidine derivatives in cancer therapy. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil . The mechanism of action often involves apoptosis induction and modulation of key signaling pathways.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their utility in treating central nervous system disorders.

Pharmacokinetic Profile

The pharmacokinetics of this compound have not been extensively documented; however, related compounds have shown favorable profiles. For instance, certain analogs demonstrated sufficient oral bioavailability and acceptable clearance rates after administration, which are crucial for developing effective therapeutics .

Study on Antiviral Efficacy

A study conducted on a series of piperidine derivatives revealed that modifications at the bromine position significantly affected antiviral activity. Compounds with halogen substitutions exhibited enhanced binding affinity to viral proteases, leading to improved inhibition rates . The most potent compound from this series was identified as having an IC50 value below 0.15 µM against SARS-CoV PLpro.

Anticancer Activity Assessment

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated that this compound produced a dose-dependent decrease in cell viability, with notable selectivity towards malignant cells over normal cells. This selectivity suggests a promising therapeutic index for further development .

Summary Table of Biological Activities

Activity Effect IC50 Value Notes
AntiviralInhibition of SARS-CoV PLpro< 0.15 µMSignificant binding affinity
AntitumorCytotoxicity in cancer cell linesLow micromolar rangeSelective towards malignant cells
NeuroprotectiveModulation of neurotransmittersNot specifiedPotential benefits in neurodegenerative diseases

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves three key steps:

  • Bromination : Introduction of bromine at the 5-position of pyridine derivatives (e.g., using NBS or Br₂ under controlled conditions) .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety to the bromopyridine scaffold. Catalyst systems like Pd(dba)₂/Xantphos are effective for C–N bond formation .
  • Esterification : Carboxylation at the piperidine 3-position via ethyl chloroformate or transesterification.
    Optimization strategies :
  • Use anhydrous solvents (e.g., DCM or THF) and inert atmospheres to prevent hydrolysis .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromine position) and ester linkage integrity .
  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) for purity assessment (>95%) .
  • Mass spectrometry : HREIMS or TOF ES+ MS to verify molecular weight (e.g., observed m/z 425.1 for related piperidine esters) .

Q. How does the bromine substituent influence reactivity in further functionalization?

The 5-bromo group acts as a versatile handle for:

  • Cross-coupling reactions : Suzuki-Miyaura (with boronic acids) or Ullmann couplings to introduce aryl/heteroaryl groups .
  • Nucleophilic substitution : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Halogen bonding : Potential role in crystal packing or molecular recognition studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX refinement : Use SHELXL for small-molecule refinement to determine bond angles, torsion angles, and ring puckering (e.g., Cremer-Pople parameters for piperidine chair/flattened conformations) .
  • Hydrogen bonding analysis : Apply graph set theory (e.g., Etter’s formalism) to classify intermolecular interactions in crystal lattices, which aids in understanding solubility and stability .

Q. What computational methods predict the compound’s supramolecular behavior?

  • DFT calculations : Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to assess aggregation tendencies or bioavailability .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···π interactions) from crystallographic data .

Q. How can researchers address low yields in piperidine coupling steps?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos) or CuI for C–N coupling efficiency .
  • Protecting groups : Temporarily protect the ester group with tert-butyl to prevent side reactions during coupling .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. What strategies validate biological activity while avoiding false positives?

  • Dose-response assays : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to confirm potency .
  • Off-target screening : Use kinase/GPCR panels to assess selectivity, leveraging structural analogs (e.g., indole-piperidine derivatives) .
  • Metabolic stability tests : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.